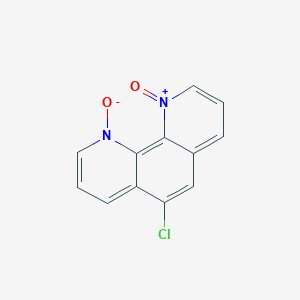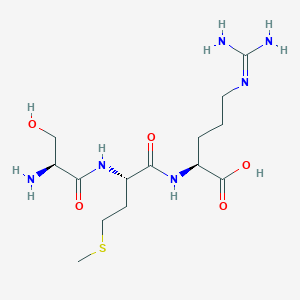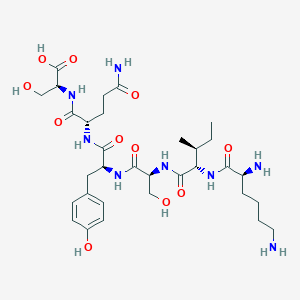
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine is a polypeptide compound composed of six amino acids: lysine, isoleucine, serine, tyrosine, glutamine, and serine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including cellular signaling, enzyme activity regulation, and structural functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine can be achieved through both solid-phase and liquid-phase peptide synthesis methods. Solid-phase synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that streamline the process of solid-phase synthesis. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, biotechnological methods such as recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative approach for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Applications De Recherche Scientifique
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Plays a role in understanding protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways and targets depend on the biological context in which the peptide is studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
- Semaglutide : A polypeptide used for treating type 2 diabetes .
Uniqueness
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes .
Propriétés
Numéro CAS |
174639-59-9 |
|---|---|
Formule moléculaire |
C32H52N8O11 |
Poids moléculaire |
724.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H52N8O11/c1-3-17(2)26(40-27(45)20(34)6-4-5-13-33)31(49)38-23(15-41)30(48)37-22(14-18-7-9-19(43)10-8-18)29(47)36-21(11-12-25(35)44)28(46)39-24(16-42)32(50)51/h7-10,17,20-24,26,41-43H,3-6,11-16,33-34H2,1-2H3,(H2,35,44)(H,36,47)(H,37,48)(H,38,49)(H,39,46)(H,40,45)(H,50,51)/t17-,20-,21-,22-,23-,24-,26-/m0/s1 |
Clé InChI |
NJDCUGVCTFICGK-OINKWOPSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



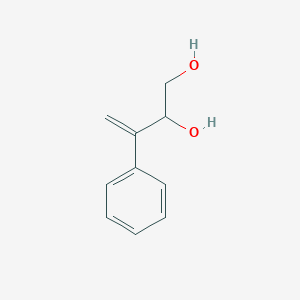
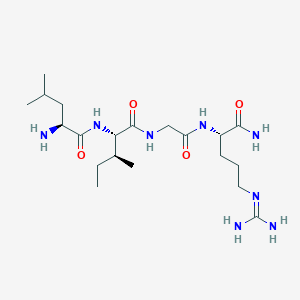

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
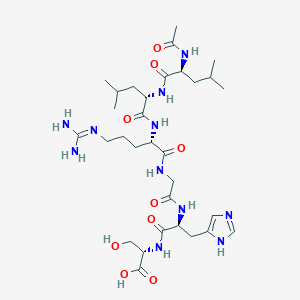
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)

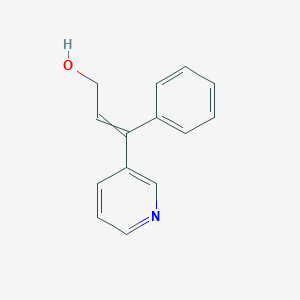
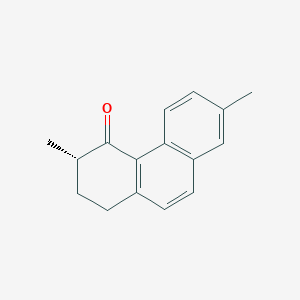
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
